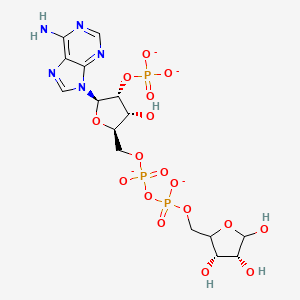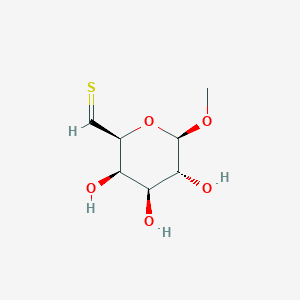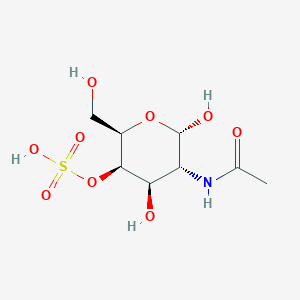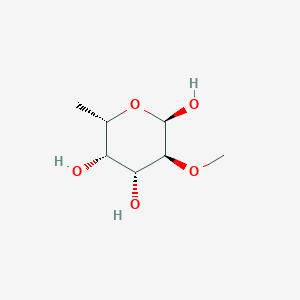
6-Deoxy-2-O-methyl-alpha-L-galactopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-methyl-alpha-L-fucopyranose: is a monosaccharide derivative belonging to the class of organic compounds known as hexoses. It is a six-carbon sugar molecule with a methyl group attached to the second carbon atom. This compound is a derivative of L-fucose, a naturally occurring deoxyhexose found in various biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-methyl-alpha-L-fucopyranose typically involves the methylation of L-fucose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2-O-methyl-alpha-L-fucopyranose may involve enzymatic methods using specific methyltransferases that catalyze the transfer of a methyl group to L-fucose. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
化学反応の分析
Types of Reactions:
Oxidation: 2-O-methyl-alpha-L-fucopyranose can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), hydrobromic acid (HBr)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-O-methyl-alpha-L-fucopyranose is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It serves as a precursor in the preparation of glycosyl donors and acceptors for glycosylation reactions .
Biology: In biological research, 2-O-methyl-alpha-L-fucopyranose is used to study the role of fucose-containing glycans in cell-cell recognition, signaling, and immune responses. It is also employed in the synthesis of oligosaccharides that mimic natural glycans .
Medicine: It is also investigated for its role in modulating immune responses and as a potential therapeutic agent .
Industry: In the industrial sector, 2-O-methyl-alpha-L-fucopyranose is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
作用機序
The mechanism of action of 2-O-methyl-alpha-L-fucopyranose involves its interaction with specific carbohydrate-binding proteins, such as lectins and glycosyltransferases. These interactions can modulate various biological processes, including cell adhesion, signaling, and immune responses. The compound’s methyl group enhances its stability and binding affinity to target proteins, making it a valuable tool in glycoscience research .
類似化合物との比較
Similar Compounds:
L-fucose: A naturally occurring deoxyhexose with similar structural features but lacking the methyl group at the second carbon.
2-O-methyl-alpha-D-fucopyranose: An enantiomer of 2-O-methyl-alpha-L-fucopyranose with the same molecular formula but different spatial arrangement of atoms.
2,4-di-O-methyl-alpha-L-fucopyranose: A derivative with additional methylation at the fourth carbon.
Uniqueness: 2-O-methyl-alpha-L-fucopyranose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second carbon enhances its stability and binding affinity to carbohydrate-binding proteins, making it a valuable compound in glycoscience research .
特性
CAS番号 |
1887228-22-9 |
|---|---|
分子式 |
C7H14O5 |
分子量 |
178.18 g/mol |
IUPAC名 |
(2R,3S,4R,5S,6S)-3-methoxy-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(11-2)7(10)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m0/s1 |
InChIキー |
YLAMTMNJXPWCQN-CXNFULCWSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)OC)O)O |
正規SMILES |
CC1C(C(C(C(O1)O)OC)O)O |
melting_point |
150 - 152 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




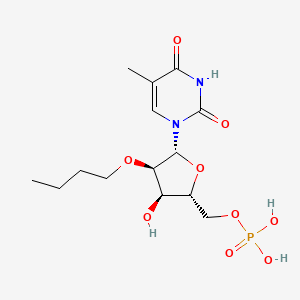

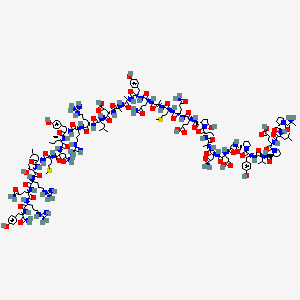
![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)
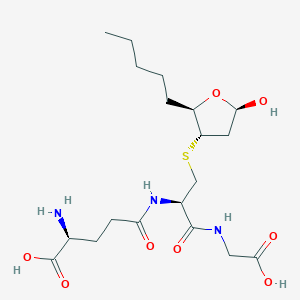

![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)
